![molecular formula C12H13FO2 B2510616 3-(4-Fluorophenyl)-2-butenoic acid ethyl ester CAS No. 147471-19-0](/img/structure/B2510616.png)
3-(4-Fluorophenyl)-2-butenoic acid ethyl ester
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of similar compounds like “Ethyl (4-fluorobenzoyl)acetate” has been reported. Its linear formula is FC6H4COCH2CO2C2H5 . Another related compound, “Glutaric acid, 2-(4-fluorophenyl)ethyl isobutyl ester”, has a molecular weight of 310.3605 .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include condensation reactions with diamines via C-C bond cleavage .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “Ethyl (4-fluorobenzoyl)acetate” include a boiling point of 117-120 °C and a density of 1.174 g/mL at 25 °C .Scientific Research Applications
- Benzimidazole Derivatives : Ethyl (4-fluorobenzoyl)acetate serves as a precursor in the synthesis of benzimidazoles and perimidines. These heterocyclic compounds have potential antimalarial activity .
- Hydroxybenzophenones : Through base-promoted domino reactions, this compound can be transformed into hydroxybenzophenones, which find applications in medicinal chemistry .
- Quinoxaline Derivatives : Condensation of ethyl (4-fluorobenzoyl)acetate with benzofurazan oxide leads to the formation of 2-(carboethoxy)-3-(4’-fluoro)phenylquinoxaline 1,4-dioxide. Quinoxalines are versatile building blocks for materials and polymers .
- Oxidative Cross-Coupling Reactions : Ethyl (4-fluorobenzoyl)acetate can undergo oxidative cross-coupling with indoles, enabling the creation of new C-C bonds via dioxygen activation .
- Lewis Base Catalyzed Hydrosilylation : This compound participates in hydrosilylation reactions, leading to the synthesis of α-acetoxy β-amino acid derivatives .
- Ethyl (4-fluorobenzoyl)acetate is part of a family of fluorinated compounds used as building blocks in organic synthesis. Its fluoro-substituted aromatic ring provides unique reactivity and properties .
- Changing the organoborane into a boronic ester (RB[OR0]2) facilitates purification. Boronic esters, such as ethyl (4-fluorobenzoyl)acetate, are valuable tools in creating new chemical bonds and synthetic transformations .
- Ethyl (4-fluorobenzoyl)acetate is related to 4-fluoro-3-trifluoromethylbenzoic acid ethyl ester. This compound has applications in organic synthesis and materials science .
Organic Synthesis and Medicinal Chemistry
Materials Science and Polymer Chemistry
Catalysis and Organic Transformations
Fluorinated Building Blocks
Boronic Ester Chemistry
Fluorinated Benzoic Acid Derivatives
Future Directions
properties
IUPAC Name |
ethyl (E)-3-(4-fluorophenyl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPVSBPPWZFTLU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-butenoic acid ethyl ester |
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